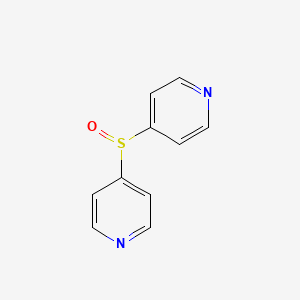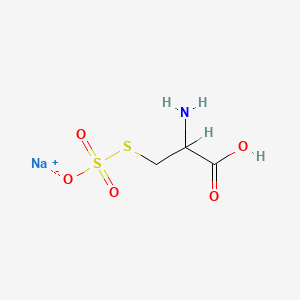![molecular formula C23H26N4O7 B12503644 Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12503644.png)
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of multiple functional groups, including an ester, an amide, a nitro group, and a piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoate Core: Starting with a substituted benzoic acid, esterification can be performed using ethanol and an acid catalyst to form the ethyl benzoate.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Amide Formation: Coupling of the nitrobenzoate with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base to form the amide bond.
Piperazine Substitution: Acylation of piperazine with acetic anhydride followed by substitution onto the benzoate core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To speed up the reaction and increase efficiency.
Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution Reagents: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Amine Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of piperazine derivatives with biological targets.
Medicine: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The nitro and methoxy groups may also play roles in modulating the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Lacks the methoxy group, which may affect its biological activity.
ETHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE: Has a methyl group instead of an acetyl group on the piperazine ring.
Uniqueness
ETHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-(4-METHOXY-3-NITROBENZAMIDO)BENZOATE is unique due to the combination of its functional groups, which can confer specific biological activities and chemical reactivity. The presence of both nitro and methoxy groups on the benzamide moiety may enhance its interactions with biological targets compared to similar compounds.
Propriétés
Formule moléculaire |
C23H26N4O7 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H26N4O7/c1-4-34-23(30)17-5-7-19(26-11-9-25(10-12-26)15(2)28)18(13-17)24-22(29)16-6-8-21(33-3)20(14-16)27(31)32/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,29) |
Clé InChI |
ORAHKBSKQRWFRQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzyl-6,6-dimethyl-2-(2,4,6-trimethylphenyl)-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B12503570.png)
![2-{2-[5-({2-[4-(3-hydroxypropyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12503587.png)
![Sodium 4-[2-cyano-2-(diethylcarbamoyl)eth-1-en-1-yl]-2-hydroxy-6-nitrobenzenolate](/img/structure/B12503601.png)
![{[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy([3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)phosphinic acid](/img/structure/B12503609.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]acetamide](/img/structure/B12503613.png)
![5-({4-bromo-5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12503615.png)


![Ethyl 4-amino-6-methyl-2-[5-methyl-4-(4-methylpiperazin-1-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidine-5-carboxylate](/img/structure/B12503636.png)
![5-[[4-(Diethylamino)phenyl]methylene]-3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-thiazolidinedione](/img/structure/B12503638.png)
![Tert-butyl [1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12503645.png)

![3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12503653.png)
